Mass Spectrometric Distinction: +1 Da Mass Shift Enables Isotope Dilution Quantification Unavailable with Unlabeled D-Arabinitol
D-Arabinitol-1-13C provides a +1 Da mass shift (molecular weight 153.14 g/mol) versus unlabeled D-arabinitol (152.15 g/mol), enabling unambiguous mass spectrometric differentiation while maintaining identical chromatographic retention time and ionization efficiency . In contrast, unlabeled D-arabinitol produces a single chromatographic peak with no internal reference for ion suppression or matrix effect correction, precluding accurate quantification [1].
| Evidence Dimension | Mass difference for MS detection |
|---|---|
| Target Compound Data | MW 153.14 g/mol; +1 Da shift |
| Comparator Or Baseline | Unlabeled D-arabinitol: MW 152.15 g/mol; 0 Da shift |
| Quantified Difference | +1 Da (nominal mass increase) |
| Conditions | LC-MS/MS analysis; positive ion mode |
Why This Matters
The +1 Da mass shift allows use of D-Arabinitol-1-13C as a stable isotope-labeled internal standard (SIL-IS) for precise quantification of endogenous D-arabinitol in biological matrices, a capability fundamentally absent with the unlabeled compound.
- [1] MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? 2025. View Source
